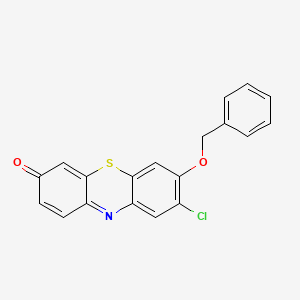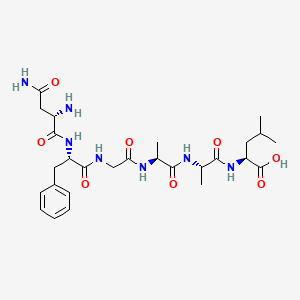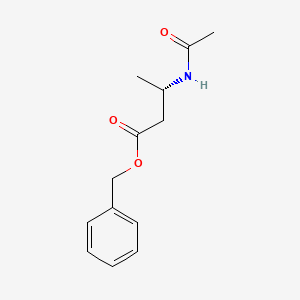![molecular formula C11H11ClN2O2S B14211189 Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate CAS No. 821806-23-9](/img/structure/B14211189.png)
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate is a chemical compound with the molecular formula C11H11ClN2O2S. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a chloro-substituted phenyl ring and a cyanomethylsulfanyl group.
Preparation Methods
The synthesis of Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate can be achieved through various methods. One common approach involves the reaction of 4-chloro-2-[(cyanomethyl)sulfanyl]phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate ester .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by microbial infections.
Mechanism of Action
The mechanism of action of Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects .
Comparison with Similar Compounds
Ethyl {4-chloro-2-[(cyanomethyl)sulfanyl]phenyl}carbamate can be compared with other carbamate esters, such as:
Methyl carbamate: A simpler carbamate ester with different reactivity and applications.
Phenyl carbamate: Another carbamate ester with a phenyl group, used in different industrial applications.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a precursor to other chemical compounds.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
CAS No. |
821806-23-9 |
|---|---|
Molecular Formula |
C11H11ClN2O2S |
Molecular Weight |
270.74 g/mol |
IUPAC Name |
ethyl N-[4-chloro-2-(cyanomethylsulfanyl)phenyl]carbamate |
InChI |
InChI=1S/C11H11ClN2O2S/c1-2-16-11(15)14-9-4-3-8(12)7-10(9)17-6-5-13/h3-4,7H,2,6H2,1H3,(H,14,15) |
InChI Key |
PNKXSVHIMSQOBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14211106.png)
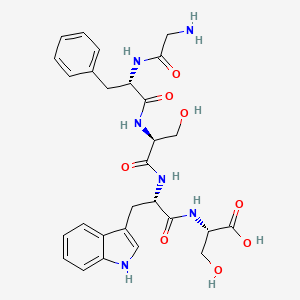
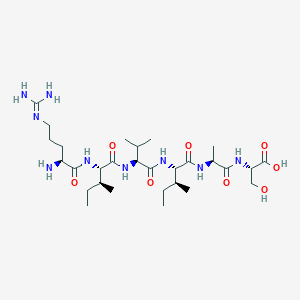
![N-(4-{[2-(2,3-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14211121.png)
![15-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylpentadec-1-en-3-ol](/img/structure/B14211125.png)
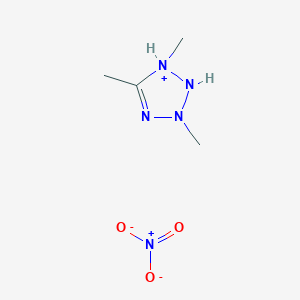
![2-[2-(4-Methoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14211147.png)
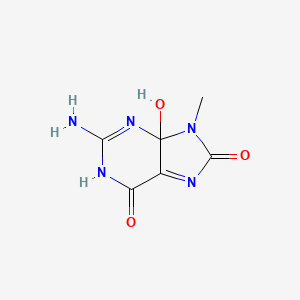
![6-[2-Phenyl-5-(3-phenylnaphthalen-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14211160.png)
![N-[(2S)-1-(2-fluoro-4-methylphenyl)-3-hydroxypropan-2-yl]acetamide](/img/structure/B14211168.png)
![Benzamide, N-[2-(2,5-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14211181.png)
